N-(cyanomethyl)-4-ethyl-3-methanesulfonyl-N-phenylbenzamide
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Overview
Description
N-(cyanomethyl)-4-ethyl-3-methanesulfonyl-N-phenylbenzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyanomethyl group, an ethyl group, a methanesulfonyl group, and a phenylbenzamide moiety, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-ethyl-3-methanesulfonyl-N-phenylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-ethyl-3-methanesulfonyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro or cyano groups into amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
N-(cyanomethyl)-4-ethyl-3-methanesulfonyl-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-ethyl-3-methanesulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it can induce systemic acquired resistance in plants by activating defense gene expression and enhancing resistance to pathogens . In other contexts, it may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include cyanomethyl pyridinium and isoquinolinium salts, which are also used in the synthesis of heterocyclic compounds . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness
N-(cyanomethyl)-4-ethyl-3-methanesulfonyl-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(cyanomethyl)-4-ethyl-3-methylsulfonyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-14-9-10-15(13-17(14)24(2,22)23)18(21)20(12-11-19)16-7-5-4-6-8-16/h4-10,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRMELIWKSTMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)N(CC#N)C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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